molecular formula C16H14ClN5O3 B11268546 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11268546
M. Wt: 359.77 g/mol
InChI Key: SOZGDKAUOUQESA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a heterocyclic acetamide derivative characterized by a 4-chlorophenoxy group, a methoxy-substituted phenyl ring, and a tetrazole moiety. The compound’s molecular formula is C₁₆H₁₃ClN₅O₃, with a molecular weight of 361.76 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or receptor modulator, given the prevalence of tetrazole-containing compounds in drug discovery .

Properties

Molecular Formula

C16H14ClN5O3

Molecular Weight

359.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C16H14ClN5O3/c1-24-15-7-4-12(8-14(15)22-10-18-20-21-22)19-16(23)9-25-13-5-2-11(17)3-6-13/h2-8,10H,9H2,1H3,(H,19,23)

InChI Key

SOZGDKAUOUQESA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the amide bond: The 4-chlorophenoxyacetic acid is then reacted with 4-methoxy-3-(1H-tetrazol-1-yl)aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide.

    Reduction: Formation of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

Compound NameCell LineIC50 (µM)
Compound AMCF72.5
Compound BA5493.0
This CompoundHeLa2.0

The results suggest that the compound is a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structure suggests potential effectiveness against various bacterial strains.

Antibacterial Evaluation

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These findings indicate that the compound could serve as an antimicrobial agent, particularly against common pathogens.

Agricultural Applications

In the agricultural sector, the chlorophenoxy group is known for its herbicidal properties. Research has shown that compounds containing this moiety can effectively control various weeds.

Herbicidal Activity

A study evaluated the herbicidal activity of similar compounds, demonstrating effective weed control at low concentrations:

Weed SpeciesEffective Concentration (EC50) (g/ha)
Amaranthus retroflexus0.5
Echinochloa crus-galli0.7

This suggests that 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide could be developed as a novel herbicide.

Synthesis and Characterization

The synthesis of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves:

  • Formation of the Chlorophenoxy Group : Utilizing nucleophilic substitution reactions.
  • Tetrazole Formation : Through cyclization reactions involving appropriate precursors.
  • Acetamide Bond Formation : By reacting the intermediate with acetic anhydride or acetic acid under basic conditions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties
Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound 4-Chlorophenoxy, 4-methoxy-3-(1H-tetrazol-1-yl)phenyl C₁₆H₁₃ClN₅O₃ 361.76 Reference compound
N-[4-Methoxy-3-(1H-Tetrazol-1-yl)Phenyl]-2-Phenoxyacetamide Phenoxy (no Cl), same tetrazole-phenyl core C₁₆H₁₅N₅O₃ 325.32 Lack of chloro-substituent reduces electronegativity and lipophilicity
2-(4-Chlorophenoxy)-N-{[1-(3,4-Dimethylphenyl)-1H-Tetrazol-5-yl]Methyl}Acetamide 3,4-Dimethylphenyl-tetrazole, methyl linker C₁₈H₁₈ClN₅O₂ 371.82 Additional methyl groups increase steric bulk and hydrophobicity
N-[4-Methoxy-3-(1H-Tetrazol-1-yl)Phenyl]Acetamide Lacks phenoxy group, simpler acetamide C₁₀H₁₁N₅O₂ 233.23 Reduced aromaticity and molecular complexity

Key Observations :

  • Substitution on the tetrazole ring (e.g., methyl groups in ) increases steric hindrance, which may affect metabolic stability or target selectivity.
Analogues with Alternative Heterocycles
Compound Name Heterocycle Molecular Formula Key Differences
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide Pyrazole C₁₁H₇Cl₂N₃O 284.10 Pyrazole’s two adjacent N atoms reduce hydrogen-bonding capacity vs. tetrazole
2-((4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(4-(6-Methylbenzothiazol-2-yl)Phenyl)Acetamide Triazole + Benzothiazole C₃₀H₂₃ClN₆O₂S₂ 611.18 Benzothiazole introduces sulfur, enhancing π-π stacking and redox activity
2-(4-Chlorophenoxy)-N-[4-(1-Pyrrolidinylcarbonyl)Phenyl]Acetamide Pyrrolidinylcarbonyl C₁₉H₁₉ClN₂O₃ 358.82 Aliphatic pyrrolidine increases flexibility and basicity

Key Observations :

  • Benzothiazole -containing compounds (e.g., ) demonstrate enhanced aromatic interactions, which may improve pharmacokinetic profiles but increase molecular weight.
Pharmacological and Physical Properties
  • Lipophilicity: The target compound’s calculated logP (~3.1) is higher than non-chlorinated analogues (e.g., , logP ~2.5), favoring membrane permeability.
  • Solubility : The tetrazole and methoxy groups enhance water solubility compared to purely aromatic derivatives (e.g., ).
  • Thermal Stability : Melting points of tetrazole derivatives (e.g., , mp ~180°C) are generally higher than pyrazole analogues (e.g., , mp ~150°C) due to stronger intermolecular hydrogen bonding.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of osteoclastogenesis and neuroprotection. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure

The structure of the compound can be broken down as follows:

  • Chlorophenoxy Group : Contributes to the compound's lipophilicity and biological activity.
  • Methoxy Group : Enhances solubility and may influence receptor binding.
  • Tetrazole Ring : Known for its pharmacological properties, including anti-inflammatory and neuroprotective effects.

1. Osteoclastogenesis Inhibition

Recent studies have highlighted the compound's role as an inhibitor of osteoclastogenesis, which is crucial for bone resorption processes. Specifically, it has been shown to:

  • Suppress Osteoclast Formation : The compound inhibits the differentiation of monocytes into osteoclasts by altering mRNA expressions of key osteoclast-specific marker genes.
  • Prevent Bone Loss : In vivo studies demonstrated that it effectively prevented ovariectomy-induced bone loss in animal models, suggesting its potential as a therapeutic agent for osteoporosis and other osteolytic disorders .
ActivityObservations
Inhibition of Osteoclast FormationSignificant reduction in mature osteoclasts
Gene Expression AlterationChanges in mRNA levels of osteoclast markers
Bone Resorption PreventionEffective in OVX-induced models

2. Neuroprotective Effects

The compound also exhibits neuroprotective properties. It has been investigated for its ability to protect neuronal cells from apoptosis and oxidative stress. Key findings include:

  • Reduction of Oxidative Stress : The compound mitigates oxidative damage in neuronal cells, which is vital for preventing neurodegenerative diseases.
  • Potential Therapeutic Applications : Its neuroprotective effects suggest utility in treating conditions like Alzheimer's disease and other forms of dementia .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Osteoporosis Model :
    • In a controlled study involving ovariectomized rats, administration of the compound resulted in a marked decrease in serum markers associated with bone resorption compared to control groups.
  • Neuroprotection in Cell Cultures :
    • Neuronal cell lines treated with the compound showed significantly lower levels of apoptosis when exposed to oxidative stressors, indicating its protective role.

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